1-(4-Acetylphenyl)-3-[(cyclopropylmethyl)amino]pyrrolidine-2,5-dione
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Overview
Description
Pyrrolidine-2,4-dione derivatives have been studied for their potential as antifungal agents . They were designed, synthesized, and characterized by FT-IR, 1H NMR, 13C NMR, and HR-MS .
Synthesis Analysis
The synthesis of these derivatives involved substitution, acylation, cyclization, and acidification reactions . The synthesized target compounds were confirmed by FT-IR, 1H NMR, 13C NMR, and HRMS spectral analyses .Molecular Structure Analysis
The single-crystal structure of one of the compounds was analyzed by X-ray diffraction, revealing that the 1-hydroxyethylidene group links the third position of the pyrrolidine heterocycle through a double bond with the Z-configuration .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these derivatives include substitution, acylation, cyclization, and acidification .Physical and Chemical Properties Analysis
The physical and chemical properties of these derivatives were confirmed by FT-IR, 1H NMR, 13C NMR, and HRMS spectral analyses .Scientific Research Applications
Synthesis and Chemical Properties
- A study by Patel and Dholakiya (2013) detailed the efficient synthesis of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones from 1-(4-acetylphenyl)-pyrrole-2,5-diones and aromatic alcohols, which are characterized by physical, spectroscopic, and elemental analysis (Patel & Dholakiya, 2013).
Medical Research: Anticonvulsants and GABA-transaminase Activity
- Patel, Dholakiya, and Mishra (2013) explored the preparation of Michael adducts as 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-dione derivatives. These derivatives showed significant in vitro inhibition of brain GABA-transaminase activity, suggesting potential anticonvulsant applications (Patel, Dholakiya, & Mishra, 2013).
Biological Activities: Antioxidant, Anticancer, and Immunomodulatory Properties
- Patel et al. (2014) synthesized 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones-based derivatives and evaluated them for their antioxidant, bleomycin-dependent DNA damage, immunomodulatory, and in-vitro cytotoxic activities, indicating potential for cancer treatment (Patel et al., 2014).
Herbicidal Activities
- Zhu et al. (2013) synthesized novel 3-(α-hydroxymethylene)pyrrolidine-2,4-dione derivatives containing a cyclopropane moiety, displaying some extent of herbicidal activities at specific concentrations (Zhu et al., 2013).
Antifungal and Antimicrobial Applications
- Ibrahim et al. (2008) explored the synthesis of novel compounds, including pyrrolidine-2,5-dione derivatives, which exhibited antifungal activities, indicating potential applications in managing fungal infections (Ibrahim et al., 2008).
Mechanism of Action
Target of Action
Similar pyrrolidine-2,4-dione derivatives have been reported to exhibit antifungal and herbicidal activities, suggesting that their targets could be enzymes or proteins essential for the growth and survival of fungi and plants.
Mode of Action
Based on the reported activities of similar compounds, it can be hypothesized that this compound may interact with its targets, leading to the inhibition of essential biological processes, thereby exerting its antifungal or herbicidal effects .
Biochemical Pathways
Given its reported antifungal and herbicidal activities, it can be inferred that this compound may interfere with the biochemical pathways essential for the growth and survival of fungi and plants .
Result of Action
Based on the reported activities of similar compounds, it can be hypothesized that this compound may cause morphological changes in fungi, such as the formation of abnormal branches and swellings on the hyphae , and inhibit the growth of plants .
Future Directions
Properties
IUPAC Name |
1-(4-acetylphenyl)-3-(cyclopropylmethylamino)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-10(19)12-4-6-13(7-5-12)18-15(20)8-14(16(18)21)17-9-11-2-3-11/h4-7,11,14,17H,2-3,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWCQZOUIROYBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201154404 |
Source
|
Record name | 2,5-Pyrrolidinedione, 1-(4-acetylphenyl)-3-[(cyclopropylmethyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201154404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1415719-09-3 |
Source
|
Record name | 2,5-Pyrrolidinedione, 1-(4-acetylphenyl)-3-[(cyclopropylmethyl)amino]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1415719-09-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Pyrrolidinedione, 1-(4-acetylphenyl)-3-[(cyclopropylmethyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201154404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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